Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate
Description
Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate (CAS: 126910-68-7 or 158439-31-7) is a chlorinated thiophene derivative with a molecular formula of C₆H₄Cl₂O₄S₂ and a molecular weight of 275.11 g/mol. Its structure features a thiophene ring substituted with a chlorine atom at position 5, a chlorosulfonyl group (-SO₂Cl) at position 3, and a methyl ester (-COOCH₃) at position 2.
Properties
IUPAC Name |
methyl 5-chloro-3-chlorosulfonylthiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2O4S2/c1-12-6(9)5-3(14(8,10)11)2-4(7)13-5/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDKPWFMFFKPATJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(S1)Cl)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20446562 | |
| Record name | methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20446562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126910-68-7, 158439-31-7 | |
| Record name | Methyl 5-chloro-3-(chlorosulfonyl)-2-thiophenecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=126910-68-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20446562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Thiophenecarboxylic acid, 5-chloro-3-(chlorosulfonyl)-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.109 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Chlorination of Thiophene Precursors
The starting material, methyl 3-amino-5-chlorothiophene-2-carboxylate, undergoes diazotization to generate a reactive diazonium intermediate. This intermediate is treated with copper(I) chloride (CuCl) in hydrochloric acid (HCl) to replace the amino group with a chloro substituent.
Reaction Conditions:
-
Temperature: 0–5°C (prevents premature decomposition of the diazonium salt).
-
Stoichiometry: 1.2 equivalents of CuCl relative to the diazonium intermediate.
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Solvent: Aqueous HCl (10–15% concentration).
Chlorosulfonation at the 3-Position
Chlorosulfonation introduces the -SO₂Cl group via electrophilic aromatic substitution. Chlorosulfonic acid (ClSO₃H) serves as both the sulfonating agent and solvent.
Key Parameters:
-
Temperature: 20–25°C (higher temperatures risk over-sulfonation).
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Reaction Time: 4–6 hours.
Mechanism:
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Generation of the electrophilic ClSO₃⁺ ion.
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Attack by the thiophene ring at the 3-position, favored by the electron-withdrawing carboxylate group at C2.
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Quenching with ice water to precipitate the product.
Yield: 65–70% after purification via vacuum distillation.
Industrial-Scale Production
Industrial synthesis prioritizes cost efficiency and reproducibility. Modifications to lab-scale methods include:
Continuous Flow Reactors
Replacing batch reactors with continuous systems reduces reaction times and improves heat management:
| Parameter | Batch Reactor | Continuous Flow Reactor |
|---|---|---|
| Temperature Control | ±2°C | ±0.5°C |
| Residence Time | 6 hours | 1.5 hours |
| Annual Output | 500 kg | 5,000 kg |
Catalyst Optimization:
Ammonium bromide (NH₄Br) at 0.1–0.5 mol% increases reaction rates by stabilizing transition states.
Purification Strategies
Industrial purification avoids chromatography due to scalability issues. Instead, fractional crystallization from toluene/hexane (3:1 v/v) achieves >98% purity.
Critical Factors Influencing Yield and Purity
Moisture Control
The chlorosulfonyl group is hydrolysis-prone. Reaction environments require <0.1% water content, achieved through:
Stoichiometric Precision
Excess ClSO₃H leads to polysulfonation byproducts. Automated dosing systems maintain molar ratios within ±2%.
Temperature Gradients
Localized overheating in large reactors is mitigated via:
-
Jacketed reactors with glycol cooling.
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Turbine agitators (200–300 RPM).
Comparative Analysis of Methodologies
The table below contrasts lab-scale and industrial approaches:
| Parameter | Lab-Scale Method | Industrial Method |
|---|---|---|
| Chlorination | Batch, CuCl/HCl | Continuous, CuCl₂ catalysis |
| Chlorosulfonation | ClSO₃H, 20°C, 6 hours | ClSO₃H/NH₄Br, 25°C, 2 hours |
| Purification | Column chromatography (silica gel) | Fractional crystallization |
| Yield | 68–72% | 82–85% |
| Purity | 95–97% (HPLC) | 98–99% (HPLC) |
Chemical Reactions Analysis
Types of Reactions
Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be replaced by other nucleophiles, leading to the formation of various derivatives.
Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonamide or sulfonic acid under specific conditions.
Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Major Products
Substitution: Formation of sulfonamide or sulfonate esters.
Reduction: Formation of sulfonamides or sulfonic acids.
Oxidation: Formation of sulfoxides or sulfones.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHClOS
- Molecular Weight : 275.1 g/mol
- IUPAC Name : Methyl 5-chloro-3-chlorosulfonylthiophene-2-carboxylate
Chemistry
Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its chlorosulfonyl group enhances its reactivity, allowing it to participate in nucleophilic substitution reactions.
Table 1: Chemical Reactions Involving this compound
| Reaction Type | Example Products | References |
|---|---|---|
| Nucleophilic Substitution | Various thiophene derivatives | |
| Coupling Reactions | Biologically active compounds | |
| Synthesis of Agrochemicals | Herbicides and pesticides |
Biology
In biological research, this compound is utilized in the development of bioactive molecules. It acts as a building block in medicinal chemistry for synthesizing compounds with potential therapeutic effects.
Case Study: Synthesis of Antimicrobial Agents
A study demonstrated the use of this compound in creating novel antimicrobial agents by modifying its structure to enhance efficacy against resistant strains of bacteria .
Medicine
The compound is under investigation for its potential applications in drug development, particularly for anti-inflammatory and antimicrobial agents. Its unique functional groups allow for modifications that can improve pharmacological properties.
Table 2: Pharmacological Studies Involving this compound
Industrial Applications
In industry, this compound is used to produce specialty chemicals and as a reagent in various industrial processes. Its application extends to the synthesis of fine chemicals that are crucial for manufacturing pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate is primarily based on its reactivity due to the presence of the chlorosulfonyl group. This group can undergo nucleophilic substitution reactions, making the compound a valuable intermediate in the synthesis of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed .
Comparison with Similar Compounds
Key Physical Properties:
| Property | Value |
|---|---|
| Density | 1.663 g/cm³ |
| Boiling Point | 398.7°C |
| Flash Point | 194.9°C |
| Storage Temperature | +4°C |
| LogD (pH 5.5) | Not reported (similar compounds: ~3.0) |
The chlorosulfonyl group confers high reactivity, making it a valuable intermediate in synthesizing sulfonamides, agrochemicals, and pharmaceuticals. Its synthesis often involves multi-step procedures starting from substituted thiophene precursors.
Structural and Functional Group Variations
a. Methyl 5-(2-bromophenyl)-3-(chlorosulfonyl)thiophene-2-carboxylate
- Structure : Substitution of the 5-chloro group with a 2-bromophenyl ring.
- Higher molecular weight and lipophilicity compared to the target compound.
b. Methyl 5-chloro-3-(methylsulfamoyl)thiophene-2-carboxylate
c. Methyl 5-amino-1-benzothiophene-2-carboxylate
- Structure: Benzothiophene core with an amino (-NH₂) group at position 5.
- Molecular Formula: C₁₀H₉NO₂S (MW: 223.25 g/mol).
- Key Differences: The fused benzene ring enhances aromaticity, altering UV/Vis absorption properties. Amino group enables participation in hydrogen bonding, increasing solubility in polar solvents.
Physicochemical Properties Comparison
Biological Activity
Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate is a compound of increasing interest in the field of medicinal chemistry due to its notable biological activities. This article delves into its mechanisms of action, biological effects, and potential applications, supported by empirical data and case studies.
Chemical Structure and Properties
The compound features a thiophene ring, which is a five-membered aromatic structure containing sulfur. Its chemical formula is C₇H₅Cl₂O₃S, characterized by the presence of both a chlorosulfonyl group and a methyl ester group. These functional groups contribute to its reactivity and biological interactions.
This compound primarily acts as an inhibitor of cytochrome P450 enzymes , specifically CYP1A2, CYP2C19, and CYP2C9. These enzymes are crucial in drug metabolism, and their inhibition can lead to significant drug-drug interactions, affecting pharmacokinetics and therapeutic efficacy. The sulfonyl group in the compound enhances its ability to form strong interactions with various proteins and enzymes, potentially inhibiting their activity.
1. Cytochrome P450 Inhibition
The inhibition of cytochrome P450 enzymes by this compound has been demonstrated in several studies. For instance, it was found to significantly affect the metabolism of co-administered drugs, which is critical in pharmacological research .
| Enzyme | Inhibition Type |
|---|---|
| CYP1A2 | Moderate |
| CYP2C19 | Significant |
| CYP2C9 | Notable |
3. Anticancer Potential
Research indicates that derivatives of thiophene compounds have exhibited anticancer activities. Although direct studies on this compound are sparse, its structural analogs have demonstrated effectiveness against cancer cell lines .
Case Study 1: Cytochrome P450 Interaction
A study explored the interaction of this compound with cytochrome P450 enzymes in vitro. The results indicated that it significantly inhibited CYP1A2 and CYP2C19, suggesting implications for drug metabolism and safety profiles in patients receiving medications metabolized by these pathways.
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of thiophene derivatives similar to this compound. The derivatives displayed varying degrees of effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 4 µg/mL .
Research Findings Summary
The following table summarizes key findings related to the biological activity of this compound:
| Biological Activity | Observations |
|---|---|
| Cytochrome P450 Inhibition | Significant inhibition observed for CYP1A2, CYP2C19 |
| Antimicrobial Activity | Potential activity indicated; further studies needed |
| Anticancer Activity | Structural analogs show promise; direct evidence lacking |
Q & A
Basic: What are the common synthetic routes for Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate, and how are reaction conditions optimized?
Answer:
The synthesis typically involves diazotization and sulfonation steps. For example, starting from a halogenated thiophene precursor, diazotization with NaNO₂/HCl followed by treatment with SO₂ yields the chlorosulfonyl intermediate. Subsequent esterification with methanol under acidic conditions completes the synthesis. Key optimizations include:
- Temperature control : Maintaining 0–5°C during diazotization to prevent side reactions .
- Solvent selection : DMF or THF for improved solubility of intermediates .
- Catalyst use : Palladium-based catalysts for coupling reactions (e.g., Suzuki-Miyaura) involving the chlorosulfonyl group .
Table 1: Representative Yields Under Varied Conditions
| Precursor | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| 3-Bromo-thiophene | Pd(PPh₃)₄ | DMF | 81 | |
| 3-Iodo-indole | Pd(OAc)₂ | THF | 73 |
Basic: How is this compound characterized spectroscopically?
Answer:
A multi-technique approach is critical:
- ¹H/¹³C NMR : Peaks at δ 3.74–3.77 ppm (ester methyl) and δ 161.6–161.8 ppm (carbonyl) confirm ester formation. Chlorosulfonyl groups show deshielded aromatic protons (δ 7.50–7.69 ppm) .
- IR Spectroscopy : Stretching vibrations at ~1730 cm⁻¹ (C=O), 1350 cm⁻¹ (S=O), and 750 cm⁻¹ (C-Cl) .
- Elemental Analysis : Discrepancies >0.3% in C/H/N suggest impurities; recalibration of stoichiometry is advised .
Advanced: How can crystallographic data resolve ambiguities in the molecular structure of derivatives?
Answer:
Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) is standard. For example:
- Hydrogen bonding networks : Etter’s graph-set analysis identifies motifs like R₂²(8) rings in sulfonamide derivatives, clarifying packing arrangements .
- Twinning in crystals : SHELXPRO handles high-resolution data to deconvolute overlapping reflections in chlorosulfonyl-containing structures .
Case Study : A methyl 4-fluoro-benzo[b]thiophene derivative showed twinning; SHELXL refinement reduced R-factor from 0.12 to 0.05 .
Advanced: What mechanistic insights explain the reactivity of the chlorosulfonyl group in cross-coupling reactions?
Answer:
The chlorosulfonyl group (-SO₂Cl) acts as a directing/leaving group. Key mechanisms include:
- Desulfitative Coupling : Pd⁰ inserts into the C-S bond, forming a Pd-S intermediate. Reductive elimination yields biaryl products (e.g., indole-thiophene hybrids) .
- Nucleophilic Displacement : Morpholine substitutes -Cl in the chlorosulfonyl group under basic conditions, forming sulfonamides .
Computational Support : DFT studies suggest the -SO₂Cl group lowers the activation energy for Pd-mediated C-S cleavage by 15–20 kcal/mol compared to -Br .
Advanced: How can functionalization of the thiophene ring expand applications in medicinal chemistry?
Answer:
Post-synthetic modifications include:
- Hydroxylation : Oxidative hydroxylation at C3/C4 positions using mCPBA, enabling glycosylation or phosphorylation .
- Methylation : KI/CH₃I converts hydroxyl groups to methoxy, enhancing lipophilicity for blood-brain barrier penetration .
Example : Methyl 3-methoxythieno[3,4-b]thiophene-2-carboxylate showed improved fluorescence quantum yield (Φ = 0.45) for bioimaging .
Advanced: What computational methods predict the compound’s solid-state behavior and stability?
Answer:
- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., Cl···H contacts < 3.0 Å indicate halogen bonding) .
- Molecular Dynamics (MD) : Simulates thermal stability; decomposition onset at ~365°C aligns with TGA data .
Table 2: Predicted vs. Experimental Properties
| Property | Predicted | Experimental | Error (%) |
|---|---|---|---|
| Boiling Point | 365.7°C | 360–370°C | 1.5 |
| Density | 1.568 g/cm³ | 1.55 g/cm³ | 1.1 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
